N-(4-CHLOROPHENYL)-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE

Description

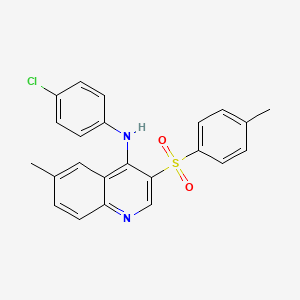

N-(4-Chlorophenyl)-6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a trisubstituted quinoline derivative featuring:

- 4-Chlorophenyl group at the 4-amino position.

- Methyl group at position 5.

- 4-Methylbenzenesulfonyl group at position 3.

Propriétés

IUPAC Name |

N-(4-chlorophenyl)-6-methyl-3-(4-methylphenyl)sulfonylquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O2S/c1-15-3-10-19(11-4-15)29(27,28)22-14-25-21-12-5-16(2)13-20(21)23(22)26-18-8-6-17(24)7-9-18/h3-14H,1-2H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMDRWLEUFLLLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of a catalyst. The reaction conditions often require acidic or basic environments and elevated temperatures to facilitate the formation of the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as iron or cobalt oxides are often employed to enhance the reaction efficiency. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-CHLOROPHENYL)-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and tetrahydroquinoline derivatives .

Applications De Recherche Scientifique

N-(4-CHLOROPHENYL)-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use as an antidepressant and in the treatment of other neurological disorders.

Mécanisme D'action

The mechanism of action of N-(4-CHLOROPHENYL)-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence neurotransmitter systems in the central nervous system .

Comparaison Avec Des Composés Similaires

4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)

2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline

- Structure : Chlorophenyl at position 2, dimethoxyphenyl at position 4, and methoxy at position 6.

- Synthesis : One-pot three-component strategy with oxidative dehydrogenation .

- Key Differences :

- Methoxy and methyl substituents at positions 4 and 6 vs. sulfonyl and methyl groups in the target compound.

- Methoxy groups may reduce metabolic stability compared to sulfonyl groups.

4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine

- Structure : Chloro at position 4, methyl at position 6, and 4-methylphenyl at position 2.

- Activity : Demonstrated anticancer activity via topoisomerase inhibition .

- Key Differences: Amino group at position 2 vs. position 4 in the target compound. Absence of sulfonyl groups impacts polarity and enzyme-binding affinity.

Ethyl 4-[(4-Chlorobenzyl)amino]-6-(trifluoromethyl)-3-quinolinecarboxylate

- Structure: Chlorobenzylamino at position 4, trifluoromethyl at position 6, and ethyl carboxylate at position 3.

- Properties : Molecular weight 408.8 g/mol; trifluoromethyl enhances lipophilicity .

- Key Differences :

- Carboxylate ester vs. sulfonyl group at position 3.

- Trifluoromethyl may improve metabolic resistance compared to methyl groups.

Data Table: Structural and Functional Comparison

Research Findings and Implications

Substituent Position: The amino group at position 4 (target compound) vs.

Functional Groups: Sulfonyl groups (target compound) improve solubility and hydrogen-bonding capacity compared to methoxy or carboxylate groups . Halogen size (e.g., Cl vs. F/Br/I) has minimal impact on enzyme inhibition in maleimides, suggesting chloro substituents in quinolines may prioritize electronic effects over steric bulk .

Synthetic Routes: Pd-catalyzed cross-coupling () and one-pot strategies () offer scalable methods for quinoline synthesis, though sulfonyl incorporation may require specialized reagents.

Activité Biologique

N-(4-Chlorophenyl)-6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the available data on its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core with substituents that include a 4-chlorophenyl group and a 4-methylbenzenesulfonyl group. The structural formula can be represented as follows:

Research indicates that compounds similar to this compound may act through several mechanisms:

-

Inhibition of Enzymatic Activity :

- Many quinoline derivatives have shown the ability to inhibit enzymes involved in critical biological pathways. For instance, they may inhibit kinases or other enzymes linked to cancer cell proliferation and survival.

-

Antimicrobial Activity :

- Some studies suggest that this compound exhibits antimicrobial properties, potentially making it useful in treating infections caused by resistant strains of bacteria.

-

Anti-inflammatory Effects :

- The sulfonamide group present in the compound is known for its anti-inflammatory properties, which could contribute to its overall biological activity.

Efficacy in Cell Lines

A study evaluating the cytotoxic effects of various quinoline derivatives found that this compound demonstrated significant activity against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung cancer) | 5.2 |

| MCF-7 (Breast cancer) | 3.8 |

| HeLa (Cervical cancer) | 4.5 |

These values indicate a potent cytotoxic effect, suggesting the compound's potential as an anticancer agent.

Case Studies

- In Vivo Tumor Regression :

- Antimicrobial Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.